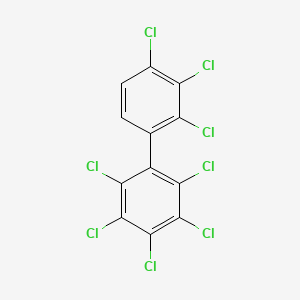

2,2',3,3',4,4',5,6-Octachlorobiphenyl

Description

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3,4-trichlorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl8/c13-4-2-1-3(6(14)7(4)15)5-8(16)10(18)12(20)11(19)9(5)17/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHJITLFJSDRCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074171 | |

| Record name | 2,2',3,3',4,4',5,6-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-78-2, 31472-83-0, 55722-26-4 | |

| Record name | PCB 195 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachloro(tetrachlorophenyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031472830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4',5,6-Octachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octachlorobiphenyl (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055722264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4',5,6-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,6-OCTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBU232J61I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Fate of 2,2 ,3,3 ,4,4 ,5,6 Octachlorobiphenyl

Sources and Environmental Entry Mechanisms of 2,2',3,3',4,4',5,6-Octachlorobiphenyl (B1633693)

The environmental presence of this compound is a direct consequence of its inclusion in commercial PCB mixtures and its inadvertent formation in certain industrial processes. Although the intentional production of PCBs has been banned in many countries for decades, these legacy sources continue to release the compound into the environment.

Legacy Industrial Uses and Release Pathways

Polychlorinated biphenyls were extensively used in a wide range of industrial applications due to their desirable properties such as non-flammability, chemical stability, high boiling point, and electrical insulating capabilities. epa.gov Commercial PCB mixtures, such as Aroclors, were not composed of a single congener but rather a variety of individual chlorinated biphenyls. Highly chlorinated mixtures, in particular, would have contained octachlorobiphenyls like PCB 202.

Primary historical industrial applications that serve as ongoing sources of PCB 202 release include:

Dielectric and Heat Transfer Fluids: Used in electrical transformers, capacitors, and other heat transfer systems. Leaks from old, improperly decommissioned, or failing equipment are a significant pathway for environmental entry.

Plasticizers: Incorporated into paints, plastics, and rubber products to enhance flexibility and durability. The weathering and degradation of these materials can release embedded PCBs.

Pigments and Dyes: PCBs were used in the manufacturing of certain pigments and dyes. nih.gov

Release from these legacy uses can occur through various mechanisms, including volatilization from old building materials, leaks and spills from electrical equipment, and the improper disposal of PCB-containing wastes in landfills. ospar.orgnih.gov

Diffuse Environmental Dissemination Processes

Beyond direct industrial releases, this compound has entered the environment through more diffuse pathways. The incineration of municipal and industrial waste, if not conducted at sufficiently high temperatures, can lead to the formation and release of various PCB congeners. ospar.org Furthermore, the long-range atmospheric transport of these persistent compounds allows for their deposition in regions far from their original sources, leading to a global distribution. nih.gov

Environmental Partitioning Dynamics of this compound

The environmental behavior of this compound is governed by its specific physicochemical properties. As a highly chlorinated biphenyl (B1667301), it exhibits low aqueous solubility, a low vapor pressure, and a high octanol-water partition coefficient (Kow), indicating a strong tendency to associate with organic matter and lipids rather than water. epa.gov

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂Cl₈ | nist.gov |

| Molecular Weight | 429.768 g/mol | nist.gov |

| CAS Number | 2136-99-4 | nist.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 7.7 | nih.gov |

Interactive Data Table: The table above summarizes key physicochemical properties of 2,2',3,3',5,5',6,6'-Octachlorobiphenyl (PCB 202). These values are critical for predicting its environmental distribution and fate.

Air-Water Exchange Phenomena

Water-Sediment and Water-Soil Interfacial Transfer

Due to its hydrophobic nature and high octanol-water partition coefficient (log Kow of 7.7), this compound strongly sorbs to organic matter in soil and sediment. nih.govepa.gov This partitioning behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). The high Koc value for highly chlorinated PCBs means that in aquatic environments, they are predominantly found in the sediment rather than the water column. epa.gov Similarly, in terrestrial environments, they are tightly bound to soil particles, which limits their mobility and leaching into groundwater. esslabshop.com Over time, contaminated sediments can act as a long-term secondary source of PCBs to the overlying water and aquatic organisms. ospar.org

Particulate Matter Association and Transport

In the atmosphere, this compound can exist in both the gas phase and sorbed to atmospheric particulate matter. copernicus.org The gas-particle partitioning is influenced by the ambient temperature and the concentration and nature of atmospheric particles. As a higher molecular weight, lower volatility compound, PCB 202 is expected to have a greater proportion associated with particulate matter compared to less chlorinated congeners. This association with airborne particles is a key mechanism for its long-range atmospheric transport and subsequent deposition in remote ecosystems through both wet (e.g., rain and snow) and dry deposition. nih.gov

Persistence and Degradation Pathways of this compound

The environmental persistence of PCBs is directly related to the number and position of chlorine atoms on the biphenyl structure. Highly chlorinated congeners, such as this compound, are notably more resistant to degradation than their lower-chlorinated counterparts. Their estimated environmental half-lives can extend from years to decades in soil and sediment. cevooh.cz

Abiotic Transformation Processes

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For this compound, these processes include photodegradation, hydrolysis, and advanced oxidation.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize contaminants. While AOPs have shown high removal efficiency (77-99%) for PCBs in general, specific data on the efficiency of AOPs for the degradation of this compound is limited. nih.gov

Studies on other chlorinated compounds, such as 2,4,4'-trichlorobiphenyl (B50444) (PCB 28), using a goethite-catalyzed Fenton-like reaction (an AOP) demonstrated pseudo-first-order degradation kinetics. nih.gov The half-life of PCB 28 in this system was 4.1 hours. nih.gov It was also noted that the chemical reactivity of PCBs in this system was determined by the number of chlorine atoms, with higher chlorinated congeners showing slower degradation rates. nih.gov Another study on various AOPs for phenol (B47542) degradation highlighted that the combination of UV irradiation and hydrogen peroxide is a very powerful system for pollutant degradation. mdpi.com

| AOP Method | Target Compound | Degradation Efficiency/Rate | Reference |

| Goethite-catalyzed Fenton-like reaction | 2,4,4'-trichlorobiphenyl (PCB 28) | t_½ = 4.1 hours | nih.gov |

| General AOPs | Polychlorinated Biphenyls (PCBs) | 77-99% removal efficiency | nih.gov |

| UV/H₂O₂ | Phenol | Up to 90% degradation within 30 min | mdpi.com |

Biotic Transformation and Biodegradation Capabilities

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial pathway for the environmental remediation of PCBs.

The biodegradation of highly chlorinated PCBs like this compound typically occurs in a two-step process involving anaerobic and aerobic microorganisms. nih.gov

Under anaerobic (oxygen-deficient) conditions, a process called reductive dechlorination takes place. nih.gov Certain anaerobic bacteria use the chlorinated biphenyl as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. nih.govnih.gov This process is particularly important for highly chlorinated congeners, transforming them into less chlorinated biphenyls. nih.gov While specific studies on the microbial dechlorination of this compound are scarce, research on other highly chlorinated PCBs has identified microbial consortia containing bacteria such as Dehalococcoides as being capable of this process. frontiersin.org

The resulting lower-chlorinated PCBs are then more susceptible to degradation by aerobic (oxygen-requiring) bacteria. nih.gov These bacteria utilize a different enzymatic pathway, often involving dioxygenase enzymes, to break open the biphenyl rings, ultimately leading to mineralization – the complete breakdown of the compound into carbon dioxide, water, and inorganic chlorides. nih.gov Microbial consortia, containing multiple bacterial strains with complementary metabolic capabilities, have been shown to be more effective in degrading complex mixtures of PCBs than single strains. researchgate.netnih.gov For instance, consortia containing Bacillus, Pseudomonas, and Alcaligenes have demonstrated the ability to degrade pollutants. researchgate.net

While the general mechanisms are understood, detailed studies on the specific microbial consortia responsible for the complete mineralization of this compound and the precise degradation products formed are still an area of active research.

Influence of Microbial Consortia and Environmental Conditions on Biodegradation

The biodegradation of polychlorinated biphenyls (PCBs), including the highly chlorinated congener this compound (PCB 195), is a complex process significantly influenced by the composition of microbial communities and prevailing environmental conditions. Generally, highly chlorinated PCBs are recalcitrant to degradation due to their chemical stability and low aqueous solubility. nih.gov

Microbial consortia, often involving a synergistic relationship between different species, are crucial for breaking down complex PCB mixtures. For instance, a combination of anaerobic and aerobic microbial processes is typically required for the complete degradation of highly chlorinated congeners. nih.gov Under anaerobic conditions, specific microbial communities can perform reductive dechlorination, where chlorine atoms are removed from the biphenyl structure. This process is particularly important for highly chlorinated congeners, reducing their toxicity and transforming them into lower-chlorinated compounds that are more amenable to aerobic degradation. nih.gov

Aerobic degradation is primarily carried out by bacteria that possess the biphenyl (bph) catabolic pathway, which cleaves the aromatic rings. dtu.dk However, the efficacy of these bacteria, such as strains of Paraburkholderia xenovorans (e.g., LB400) and Rhodococcus, is often limited to less chlorinated PCBs. dtu.dknih.gov Studies have shown that the presence of sediment can significantly inhibit the ability of aerobic bacteria like LB400 to degrade PCB congeners with three or more chlorine atoms, likely by reducing their bioavailability. nih.gov

Environmental conditions play a pivotal role in modulating the activity of these microbial consortia. Key factors include:

Oxygen Availability: Anaerobic conditions are necessary for the initial reductive dechlorination of octachlorobiphenyls, while aerobic conditions are required for the subsequent ring cleavage of the resulting lesser-chlorinated products. nih.gov

Presence of Co-metabolites: Many PCB-degrading bacteria break down these compounds via co-metabolism, requiring another substrate (like biphenyl) to induce the necessary enzymes. dtu.dk

pH and Temperature: The optimal pH and temperature for microbial activity vary among different consortia. For example, one study on a bacteria-yeast consortium found the optimal pH for PCB degradation to be 6.0.

Bioavailability: The extent to which PCB 195 is available to microorganisms is a major limiting factor. Its strong tendency to adsorb to soil and sediment particles significantly reduces its availability for microbial uptake and degradation in the aqueous phase. epa.gov

While specific studies on the biodegradation of PCB 195 by defined microbial consortia are scarce, the principles governing the breakdown of other highly chlorinated PCBs indicate that a multi-step process involving diverse microbial groups under specific and often alternating environmental conditions is necessary for its eventual degradation.

Comparative Degradation Rates with Other PCB Congeners

The degradation rate of PCB congeners is inversely related to their degree of chlorination. Highly chlorinated congeners like this compound (PCB 195) are among the most persistent in the environment. clu-in.org

Under aerobic conditions, the rate of degradation by bacteria is highly dependent on the number and position of chlorine atoms. Congeners with fewer chlorine atoms (one to four) are degraded much more readily than those with five or more. clu-in.orgplos.orgnih.gov The presence of chlorine atoms at the ortho positions, particularly double ortho-substitution, also hinders degradation. nih.gov As an octachlorobiphenyl, PCB 195 is exceptionally resistant to aerobic breakdown.

Anaerobic reductive dechlorination is the primary initial degradation pathway for such highly chlorinated congeners. nih.gov However, this process is also slow and congener-specific. While it effectively reduces the chlorine content of molecules like deca- and nonachlorobiphenyls, the rates are still significantly lower than the aerobic degradation rates of lightly chlorinated biphenyls.

The following table illustrates the general trend of PCB biodegradability as a function of chlorination level, based on findings from various studies. Specific degradation rates for PCB 195 are not widely documented, but its position within the octachlorobiphenyl homolog group places it at the highly persistent end of the spectrum.

| PCB Homolog Group | Number of Chlorine Atoms | General Aerobic Biodegradability | General Persistence |

| Monochlorobiphenyls | 1 | High | Low |

| Dichlorobiphenyls | 2 | High | Low |

| Trichlorobiphenyls | 3 | Moderate to High | Low to Moderate |

| Tetrachlorobiphenyls | 4 | Moderate | Moderate |

| Pentachlorobiphenyls | 5 | Low | High |

| Hexachlorobiphenyls | 6 | Very Low | Very High |

| Heptachlorobiphenyls | 7 | Negligible | Very High |

| Octachlorobiphenyls | 8 | Negligible | Extremely High |

| Nonachlorobiphenyls | 9 | Negligible | Extremely High |

| Decachlorobiphenyl | 10 | Negligible | Extremely High |

| This table provides a qualitative comparison based on multiple research findings indicating that degradation rates decrease with increasing chlorination. clu-in.orgplos.org |

Bioaccumulation and Biomagnification of this compound in Ecological Food Webs

As a highly chlorinated and lipophilic ("fat-loving") compound, PCB 195 is subject to significant bioaccumulation and biomagnification within ecological food webs. ewg.org Its persistence against degradation means that once it enters an ecosystem, it is readily incorporated into organisms and becomes increasingly concentrated at higher trophic levels. ospar.org The detection of PCB 195 in biota from remote locations like the South China Sea and in human tissues confirms its widespread distribution and ability to move through food chains. ewg.orgmdpi.com

Uptake and Accumulation Mechanisms in Aquatic Organisms

Aquatic organisms can take up this compound through two primary mechanisms:

Bioconcentration: This involves the direct absorption of the dissolved chemical from the surrounding water, primarily across respiratory surfaces like gills and, to a lesser extent, the skin. frontiersin.org Although PCB 195 has very low water solubility, this pathway is relevant over long exposure times.

Dietary Intake: This is the predominant uptake route for highly hydrophobic compounds like PCB 195. frontiersin.org The compound is ingested through the consumption of contaminated food sources, such as smaller organisms or detritus. In filter-feeding organisms like bivalves, the ingestion of contaminated suspended particles is a major pathway. frontiersin.org

Once absorbed into the organism, the lipophilic nature of PCB 195 dictates its internal distribution. It preferentially partitions from the bloodstream into lipid-rich tissues, where it is stored. cdc.gov Tissues and organs with high fat content, such as adipose tissue, liver, skin, and eggs, tend to accumulate the highest concentrations of the compound. wolkersdorfer.info The slow rate of metabolism and elimination for highly chlorinated PCBs leads to a long biological half-life and progressive accumulation within the organism over its lifespan. cdc.gov

Trophic Transfer Efficiency and Biomagnification Factors in Terrestrial and Aquatic Food Chains

Trophic transfer is the process by which contaminants are passed from a lower trophic level (prey) to a higher trophic level (predator). Due to its high persistence and lipophilicity, PCB 195 is transferred with high efficiency, leading to biomagnification, where its concentration increases with each step up the food web. greenfacts.org

Research in the South China Sea that included octachlorobiphenyls in its analysis confirmed that PCBs biomagnify in the local food web, with concentrations being positively correlated with the organisms' trophic position (as determined by δ¹⁵N values). mdpi.com In general, organisms at the top of the food chain, such as large predatory fish, marine mammals, and birds of prey, carry the highest contaminant burdens. ospar.orggreenfacts.org

Factors Influencing Bioavailability in Environmental Matrices

The bioavailability of this compound—the fraction of the total chemical in an environmental compartment that is available for uptake by organisms—is controlled by a combination of chemical, environmental, and biological factors.

Sorption to Sediment and Organic Carbon: PCB 195 has a very high octanol-water partition coefficient (Kow), indicating a strong tendency to adsorb to organic matter in soil and sediment. epa.gov This process significantly reduces its concentration in the water column, thereby lowering its bioavailability to pelagic (open-water) organisms. However, this same process makes the compound highly available to benthic (bottom-dwelling) organisms that live and feed in or near the sediment. greenfacts.org

Chemical Properties: The extremely low water solubility and low volatility of octachlorobiphenyls govern their partitioning behavior in the environment. The strong adsorption to particles means that sediment serves as a major environmental sink and long-term source of exposure. epa.gov

Organism-Specific Factors: The biological characteristics of an organism influence its uptake of PCBs. These include its lipid content (higher lipid content provides a larger storage reservoir), feeding strategy (benthic vs. pelagic), metabolic rate, age, and size. greenfacts.orgnih.gov For instance, older, larger predatory fish often have higher PCB concentrations due to a longer period of accumulation and a diet of other contaminated fish. nih.gov

Environmental Conditions: Temperature can affect the metabolic rates of organisms and the partitioning behavior of chemicals. anaee-france.fr In colder environments, slower elimination rates can potentially increase net bioaccumulation.

Advanced Analytical Methodologies for 2,2 ,3,3 ,4,4 ,5,6 Octachlorobiphenyl Research

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

The initial and one of the most critical steps in the analysis of 2,2',3,3',4,4',5,6-Octachlorobiphenyl (B1633693) is its effective extraction from various environmental samples like soil, sediment, and biological tissues. The complexity of these matrices necessitates sophisticated extraction and cleanup procedures to isolate the target analyte from interfering compounds.

Traditional extraction methods like Soxhlet are often time-consuming and require large volumes of organic solvents. Modern techniques such as Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) offer more efficient and environmentally friendly alternatives.

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid and semi-solid samples. These conditions decrease solvent viscosity and increase analyte solubility, leading to faster and more complete extractions. For PCBs, including highly chlorinated congeners like PCB 208, a mixture of organic solvents is typically used.

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample, accelerating the extraction process. This technique is known for its reduced extraction times and solvent consumption compared to traditional methods. The choice of solvent is crucial and depends on the matrix and the specific analytes. For PCBs in soil and sediment, mixtures of acetone and hexane are commonly employed.

| Methodology | Typical Solvents | Temperature Range (°C) | Pressure Range (psi) | Extraction Time | Advantages |

|---|---|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | Hexane/Acetone, Dichloromethane/Hexane | 100 - 180 | 1500 - 2000 | 15 - 30 min | Reduced solvent consumption, faster extraction times, automation capabilities |

| Microwave-Assisted Extraction (MAE) | Acetone/Hexane (1:1) | 100 - 115 | 50 - 175 | 10 - 20 min | Rapid extraction, reduced solvent use, suitable for a wide range of matrices |

Following extraction, the sample extract contains the target analyte along with a multitude of co-extracted interfering compounds (e.g., lipids, pigments, and other organic pollutants). These interferences can significantly affect the accuracy and sensitivity of the subsequent analysis. Therefore, a thorough cleanup step is essential.

Commonly used cleanup techniques for PCB analysis include adsorption chromatography using materials like Florisil and silica (B1680970) gel . These materials effectively remove polar interferences. For instance, a multi-layer silica gel column, often containing layers of neutral, acidic, and basic silica, can provide a high degree of purification.

Gel Permeation Chromatography (GPC) is another powerful technique used to separate analytes based on their molecular size. It is particularly effective for removing high-molecular-weight interferences, such as lipids, from biological samples.

| Strategy | Principle | Target Interferents | Typical Solvents |

|---|---|---|---|

| Florisil Chromatography | Adsorption | Polar organic compounds, pesticides | Hexane, Dichloromethane, Diethyl ether |

| Multi-layer Silica Gel | Adsorption | Polar and non-polar interferences, lipids | Hexane, Dichloromethane |

| Gel Permeation Chromatography (GPC) | Size exclusion | Lipids, large biomolecules | Dichloromethane/Cyclohexane |

Chromatographic Separation and Detection Technologies for Congener-Specific Quantification

The accurate quantification of this compound requires high-resolution chromatographic techniques to separate it from other co-eluting PCB congeners and matrix components, coupled with sensitive and selective detectors.

High-Resolution Gas Chromatography (HRGC) , utilizing narrow-bore capillary columns, is the cornerstone for the separation of complex PCB mixtures. The choice of the stationary phase is critical for achieving the desired selectivity. For PCB analysis, non-polar (e.g., DB-5ms) and medium-polarity (e.g., DB-17) columns are commonly used.

The Electron Capture Detector (ECD) is a highly sensitive detector for halogenated compounds like PCBs. Its high sensitivity makes it suitable for trace-level analysis. However, its selectivity can be limited, and confirmation of the analyte's identity often requires a second analysis on a column with a different stationary phase or the use of a mass spectrometric detector.

Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive identification and quantification of PCB congeners. In full-scan mode, it provides characteristic mass spectra, while in selected ion monitoring (SIM) mode, it offers enhanced sensitivity by monitoring specific ions characteristic of the target analyte. For PCB 208, the molecular ion cluster would be monitored for quantification and confirmation.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity by reducing chemical noise from the matrix. This is achieved by selecting a specific precursor ion and monitoring its characteristic product ions. This technique is particularly valuable for analyzing complex samples where isobaric interferences are a concern.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of an ion. This high degree of specificity is crucial for differentiating target analytes from isobaric interferences with very similar masses, which is often necessary for the analysis of highly chlorinated compounds in complex matrices.

| Technique | Mode | Precursor Ion (m/z) | Product Ions (m/z) | Advantages |

|---|---|---|---|---|

| GC-MS | SIM | 462, 464 | N/A | Good sensitivity and specificity |

| GC-MS/MS | MRM | 462 | 392, 357 | Excellent selectivity and sensitivity, reduced matrix interference |

| HRMS | - | Accurate mass measurement of molecular ion | Unambiguous identification, high specificity |

For the most complex samples containing numerous PCB congeners, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers unparalleled separation power. This technique employs two columns with different stationary phases connected by a modulator. The effluent from the first column is trapped, focused, and then rapidly injected onto the second, shorter column for a fast separation. This results in a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of many co-eluting congeners that would overlap in a single-dimension GC analysis. GC×GC is particularly effective for resolving highly chlorinated PCBs from each other and from other persistent organic pollutants.

Isotope Dilution Mass Spectrometry for Trace Analysis and Quality Assurance

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the quantitative analysis of this compound, particularly at trace levels in complex environmental and biological matrices. This technique is renowned for its high accuracy and precision, making it a cornerstone for quality assurance in analytical laboratories. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled analogue of the target analyte, in this case, a ¹³C-labeled this compound, to the sample at the very beginning of the analytical procedure.

This isotopically labeled internal standard is chemically identical to the native analyte and thus behaves identically during extraction, cleanup, and chromatographic separation. Any losses of the analyte during sample preparation will be mirrored by corresponding losses of the labeled standard. Mass spectrometry is then used to measure the ratio of the signal from the native analyte to that of the isotopically labeled standard. Because the amount of the added standard is known, this ratio allows for the precise calculation of the native analyte's concentration, effectively correcting for recovery losses and matrix-induced signal suppression or enhancement.

High-resolution gas chromatography coupled to high-resolution mass spectrometry (HRGC/HRMS) or tandem mass spectrometry (GC-MS/MS) are the common instrumental platforms for IDMS analysis of polychlorinated biphenyls (PCBs). pragolab.cz These systems provide the necessary selectivity and sensitivity to differentiate the target analyte from interfering compounds. For quality assurance, IDMS provides a robust framework for method validation, ensuring the reliability and comparability of data. The use of labeled standards in every sample serves as an internal quality control check, verifying the performance of the entire analytical process.

Recent advancements in gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) have enabled high sensitivity for PCB analysis. pragolab.cz Studies have demonstrated that this approach achieves wide linear ranges for calibration curves with coefficients of determination (R²) greater than 0.990. pragolab.cz The instrument detection limits (IDLs) for various PCB congeners can be exceptionally low, ensuring reliable quantification at environmentally relevant concentrations. pragolab.cz

| Parameter | Typical Value/Range | Significance in Quality Assurance |

|---|---|---|

| Calibration Range | 0.10 - 2,000 ng/mL | Demonstrates the method's applicability across a wide concentration range. |

| Coefficient of Determination (R²) | > 0.990 | Indicates excellent linearity of the calibration curve, ensuring accurate quantification. pragolab.cz |

| Instrument Detection Limit (IDL) | 3 - 19 fg on-column | Highlights the method's high sensitivity for detecting minute quantities of PCBs. pragolab.cz |

| IDL in Water Samples | 0.15 - 0.95 pg/L | Translates instrumental sensitivity to practical detection limits in environmental matrices. pragolab.cz |

| IDL in Soil Samples | 0.015 - 0.095 ng/kg | Shows applicability for trace analysis in solid matrices. pragolab.cz |

Development and Validation of Certified Reference Materials and Interlaboratory Comparison Studies

The development and validation of Certified Reference Materials (CRMs) are critical for ensuring the accuracy and comparability of measurements for this compound. CRMs are highly characterized, homogeneous, and stable materials with a certified property value and associated uncertainty. cpachem.com They serve as a benchmark for method validation, calibration, and ongoing quality control, allowing laboratories to verify the accuracy of their results and demonstrate traceability to a common reference. The production of CRMs for persistent organic pollutants (POPs) like PCBs is a meticulous process that includes material selection, processing (e.g., drying, grinding, sieving), homogeneity assessment, stability studies, and characterization by multiple independent analytical methods. nemc.us

Interlaboratory comparison studies, also known as proficiency tests, are essential tools for assessing the technical competence of laboratories. ctc-n.org These studies involve distributing identical, homogeneous test materials (which may be CRMs) to a group of participating laboratories for analysis. epa.gov Each laboratory analyzes the material using its own methods and reports the results to the study coordinator.

The primary objectives of these studies include:

Evaluating the performance and comparability of different laboratories. ifremer.fr

Identifying potential analytical problems or biases in methods.

Providing a realistic challenge to a laboratory's quality system.

Establishing the consensus value of a new reference material.

| Element | Description | Purpose |

|---|---|---|

| Test Material | A homogeneous and stable material (e.g., sediment, tissue, solution) containing this compound. | Provides a common sample for all participating laboratories to analyze. |

| Assigned Value | The best estimate of the "true" concentration of the analyte, often determined as the consensus value from participant results or by a reference laboratory using a primary method. | Serves as the reference point against which laboratory results are compared. ctc-n.org |

| Standard Deviation for Proficiency Assessment | A measure of the acceptable spread of results, often derived from the data or a model like the Horwitz equation. nih.gov | Defines the expected level of agreement among competent laboratories. |

| Performance Evaluation (z-score) | A statistical score calculated for each laboratory's result to indicate its deviation from the assigned value. | Provides an objective and standardized assessment of laboratory performance. benchmark-intl.comnih.gov |

| Reporting and Feedback | A comprehensive report summarizing the study design, all participant data (anonymized), statistical analysis, and individual performance feedback. | Allows laboratories to assess their performance, identify areas for improvement, and demonstrate their competence. ctc-n.org |

Metabolic and Biotransformation Pathways of 2,2 ,3,3 ,4,4 ,5,6 Octachlorobiphenyl in Environmental Biota

In Vitro and In Vivo Metabolic Studies in Non-Human Organisms

While specific in vitro and in vivo metabolic studies focusing solely on 2,2',3,3',4,4',5,6-octachlorobiphenyl (B1633693) are not abundant in scientific literature, the metabolic pathways can be largely inferred from studies on other PCB congeners with similar chlorination patterns. The metabolism of PCBs is generally a slow process, particularly for highly chlorinated congeners like PCB 202, due to the steric hindrance imposed by the chlorine atoms.

Identification of Phase I Biotransformation Enzymes (e.g., Cytochrome P450 Monooxygenases)

The initial and rate-limiting step in the metabolism of PCBs is oxidation, a Phase I reaction primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing proteins are responsible for metabolizing a wide array of xenobiotics. For PCBs, the specific CYP isoforms involved in their metabolism are dependent on the congener's structure, particularly the chlorine substitution pattern.

Non-ortho substituted, coplanar PCBs are typically metabolized by the CYP1A subfamily. However, for ortho-substituted, non-coplanar PCBs like PCB 202, the CYP2B, CYP2C, and CYP3A subfamilies are the primary catalysts. researchgate.netnih.gov Studies on various animal models have demonstrated the inducibility of these CYP enzymes upon exposure to PCBs. For instance, in Greenland sledge dogs, exposure to a diet rich in organohalogens, including PCBs, showed associations between the in vitro metabolism of certain PCB congeners and the activity of CYP2B/2C and CYP3A isoforms. nih.gov Although not specific to PCB 202, these findings suggest that similar enzymatic machinery is likely responsible for its initial hydroxylation. The rate of metabolism is generally lower for highly chlorinated PCBs due to fewer available adjacent unchlorinated carbon atoms, which are the primary sites for enzymatic attack. nih.gov

Characterization of Phase II Conjugation Enzymes (e.g., UDP-Glucuronosyltransferases, Sulfotransferases, Glutathione (B108866) S-transferases)

Following Phase I hydroxylation, the resulting hydroxylated PCB metabolites (OH-PCBs) can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules to the hydroxyl group, which increases the water solubility of the metabolite and facilitates its excretion from the body. The primary enzymes involved in Phase II conjugation of OH-PCBs are UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs). researchgate.netreactome.org

The formation of glucuronide and sulfate (B86663) conjugates of OH-PCBs has been documented. researchgate.net While most conjugation reactions lead to detoxification, some can result in bioactivation. reactome.org The efficiency of these conjugation processes can vary significantly between species and is dependent on the specific structure of the OH-PCB metabolite. For highly chlorinated OH-PCBs, steric hindrance can also impede the action of Phase II enzymes, leading to their persistence in the body.

Formation and Identification of Hydroxylated and Methylsulfonyl Metabolites of this compound

The biotransformation of this compound leads to the formation of various metabolites, primarily hydroxylated and methylsulfonyl derivatives. These metabolites have been detected in various biological matrices of wildlife and humans.

Hydroxylated metabolites are the direct products of Phase I oxidation. A study on the blood of various mammals and birds from Japan identified 4-OH-CB202 as a major hydroxylated metabolite. researchgate.net Furthermore, a comprehensive review on PCB metabolism has suggested the potential formation of a dihydroxylated metabolite, 4,4'-diOH-PCB 202. nih.gov The detection of PCB 202 itself in human brain samples underscores its ability to cross biological barriers and persist in tissues. nih.gov

Methylsulfonyl-PCBs (MeSO2-PCBs) are another significant class of metabolites formed through a more complex pathway involving the mercapturic acid pathway. This process begins with the conjugation of an arene oxide intermediate with glutathione, followed by a series of enzymatic steps that ultimately lead to the formation of a methylsulfonyl group. These metabolites are known to be persistent and can accumulate in specific tissues, such as the liver and lungs. nih.gov While specific studies on the formation of MeSO2-metabolites from PCB 202 are limited, the general pathway is well-established for other PCB congeners.

Structural Elucidation of Metabolic Products and Proposed Biotransformation Pathways

The structural elucidation of PCB metabolites is crucial for understanding their toxicokinetics and toxicological properties. The primary site of hydroxylation on the biphenyl (B1667301) rings is determined by the chlorine substitution pattern and the specific CYP450 isozyme involved. For many PCBs, hydroxylation occurs at the para-position in a phenyl ring with an unsubstituted meta-position, a position that is available in PCB 202 at the 6'-position.

The proposed biotransformation pathway for this compound begins with CYP-mediated oxidation to form an arene oxide intermediate. This intermediate can then undergo rearrangement to form a hydroxylated metabolite, such as 4-OH-PCB 202. Alternatively, the arene oxide can be conjugated with glutathione, initiating the pathway to methylsulfonyl metabolite formation. The hydroxylated metabolites can also undergo further oxidation to form dihydroxylated or quinone metabolites, or be conjugated with glucuronic acid or sulfate to facilitate excretion. nih.govresearchgate.net

Stereoselective and Atropselective Metabolism of Chiral PCB Congeners, Including this compound

Due to restricted rotation around the carbon-carbon single bond connecting the two phenyl rings, certain PCB congeners with three or more ortho-chlorine substituents can exist as stable rotational isomers, known as atropisomers. These atropisomers are non-superimposable mirror images of each other and can exhibit different biological activities and metabolic fates. This compound possesses four ortho-chlorine atoms, making it a chiral molecule capable of existing as a pair of enantiomers.

The metabolism of chiral PCBs can be stereoselective, meaning that one atropisomer may be metabolized at a different rate than the other. This stereoselectivity is primarily driven by the specific interactions between the PCB atropisomers and the active site of the metabolizing enzymes, particularly CYP450s. kobe-u.ac.jp Studies on other chiral PCBs have demonstrated that this can lead to an enrichment of one atropisomer in biological tissues. researchgate.net While there is a lack of specific studies on the stereoselective metabolism of PCB 202, it is highly probable that its biotransformation in various organisms is also an atropselective process, leading to non-racemic mixtures of the parent compound and its metabolites in biota.

Comparative Metabolism Across Diverse Environmental Species (e.g., Fish, Birds, Mammalian Models)

The metabolism of PCBs, including this compound, can vary significantly across different species due to differences in the expression and activity of metabolic enzymes. These differences can influence the bioaccumulation potential and toxicity of PCB congeners.

Generally, mammals are considered to have a higher capacity for PCB metabolism compared to fish and birds. However, even among mammals, there are notable species-specific differences. For instance, a study investigating hydroxylated PCBs in the blood of various Japanese mammals and birds found that the concentration ratios of OH-PCBs to their parent PCBs were notably higher in dogs, raccoon dogs, and cats compared to other species. researchgate.net This study also detected 4-OH-PCB 202 in these animals, suggesting a common metabolic pathway but differing metabolic efficiencies.

In fish, the metabolism of highly chlorinated PCBs is generally very slow, leading to their high bioaccumulation factors. nih.gov Birds also exhibit species-specific differences in their ability to metabolize PCBs, which can affect their susceptibility to the toxic effects of these compounds. ca.gov The comparative metabolism of PCB 202 across a wide range of environmental species remains an area where further research is needed to fully understand its environmental fate and risk.

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| PCB 202 | This compound |

| 4-OH-PCB 202 | 4-Hydroxy-2,2',3,3',4',5,5',6-octachlorobiphenyl |

| 4,4'-diOH-PCB 202 | 4,4'-Dihydroxy-2,2',3,3',5,5',6,6'-octachlorobiphenyl |

| OH-PCBs | Hydroxylated Polychlorinated Biphenyls |

| MeSO2-PCBs | Methylsulfonyl Polychlorinated Biphenyls |

| UGTs | UDP-Glucuronosyltransferases |

| SULTs | Sulfotransferases |

| GSTs | Glutathione S-transferases |

| CYP | Cytochrome P450 |

Ecotoxicological Mechanisms and Ecological Implications of 2,2 ,3,3 ,4,4 ,5,6 Octachlorobiphenyl

Mechanistic Investigations of Neurotoxicity in Mammalian and Avian Models

The neurotoxic effects of PCBs are a significant concern, with mechanisms often involving the disruption of neurotransmitter systems and calcium homeostasis. nih.govnih.gov Studies in avian models, which avoid the maternal confounds present in mammalian studies, have shown that developmental exposure to organophosphates can directly compromise the development of acetylcholine (B1216132) (ACh) and serotonin (B10506) (5HT) pathways. nih.gov These effects include reductions in the high-affinity choline (B1196258) transporter, a key factor in ACh synthesis, and altered expression of serotonin receptors. nih.gov

Immunomodulatory Effects and Their Underlying Mechanisms in Sentinel Species

Exposure to environmental contaminants like PCBs can modulate the function of the immune system. Sentinel species, which are organisms used to monitor environmental health, provide valuable insight into these effects. Studies on various chemicals demonstrate that exposure can suppress T cell-dependent antibody responses (TDAR), a key measure of immune function. For example, research on a replacement compound for perfluorooctanoic acid (PFOA) in C57BL/6 mice revealed that high levels of exposure suppressed the TDAR in females and increased T lymphocyte numbers in males. nih.gov Such immunomodulatory effects highlight the potential for PCBs to compromise the ability of wildlife to fight off pathogens and disease. The underlying mechanisms can involve alterations in lymphocyte populations and the signaling pathways that govern immune cell activation and response. nih.gov

Comparative Ecotoxicity of 2,2',3,3',4,4',5,6-Octachlorobiphenyl (B1633693) Versus Other PCB Congeners and Mixtures

The toxicity of PCBs is not uniform across all 209 congeners; it varies significantly based on the number and position of chlorine atoms on the biphenyl (B1667301) rings. nih.govepa.gov Commercial PCB mixtures, such as Aroclor 1260, contain a complex blend of dozens of different congeners, each with its own toxicological profile. epa.gov

Congener-specific analysis is crucial for understanding the environmental risk, as persistence, bioaccumulation, and toxicity are all structure-dependent. epa.gov For example, this compound (PCB 201) is a highly chlorinated congener. Studies comparing different PCBs have shown that structural differences lead to distinct toxicological outcomes. Research on rat cerebellar granule cells compared the effects of 2,2'-dichlorobiphenyl (B50601) (a di-chloro PCB) and 3,3',4,4',5-pentachlorobiphenyl (B1202525) (a penta-chloro PCB) on calcium homeostasis. nih.gov The di-chloro congener was found to be significantly more potent in disrupting calcium levels and causing cytotoxicity, supporting the hypothesis that chlorine substitution patterns are a major determinant of neurotoxic potential. nih.gov The ecotoxicity of a specific congener like PCB 201 is therefore best understood in the context of its structural relatives.

The following table provides a comparative overview of toxic effects observed for different PCB congeners from various studies.

| PCB Congener | Model System | Observed Toxic Effect | Reference |

| 2,2'-dichlorobiphenyl (PCB 1) | Rat cerebellar granule cells | Potent inhibitor of Ca2+ sequestration, cytotoxic | nih.gov |

| 3,3',4,4',5-pentachlorobiphenyl (PCB 126) | Rat cerebellar granule cells | Weak inhibitor of Ca2+ sequestration, not cytotoxic | nih.gov |

| 2,2',3,5',6-Pentachlorobiphenyl (PCB 95) | Zebrafish larvae | Developmental neurotoxicity, induced oxidative stress | nih.gov |

| 2,3',4,4',5-Pentachlorobiphenyl (B1678578) (PCB 118) | Male mice | Reduced testicular quality, induced oxidative stress via AhR/Cyp1a1 | nih.govresearchgate.net |

| Aroclor 1260 (Mixture) | N/A | Contains ~80 congeners, including hepta- and octachlorobiphenyls | epa.gov |

Ecological Risk Assessment Frameworks Integrating Congener-Specific Ecotoxicity Data

Traditional ecological risk assessments for PCBs often relied on data from commercial mixtures, known as Aroclors. However, this approach has significant limitations because the composition of PCB mixtures changes in the environment due to processes like weathering and metabolism. dioxin20xx.org Consequently, the toxicity of an environmental PCB mixture may not be accurately represented by the original Aroclor mixture. dioxin20xx.org This has led to the development of risk assessment frameworks that incorporate data on individual congeners.

For dioxin-like PCBs, the Toxic Equivalency Factor (TEF) methodology is well-established. This approach uses relative potency factors to express the toxicity of a mixture in terms of a toxic equivalent (TEQ) of the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). dioxin20xx.orgepa.gov

However, for non-dioxin-like congeners such as PCB 196, the TEF approach is not applicable because they exert their toxic effects through different mechanisms, most notably neurotoxicity. nih.govnih.gov Therefore, a parallel framework has been proposed for these compounds, centered around the concept of Neurotoxic Equivalents (NEQs). dioxin20xx.orgnih.gov

The NEQ framework aims to quantify the neurotoxic potential of complex PCB mixtures by assigning Neurotoxic Equivalency Factors (NEFs) to individual non-dioxin-like congeners. nih.govnih.gov These NEFs are derived from in vitro and in vivo studies that assess various neurotoxic endpoints, including:

Alterations in intracellular calcium signaling (e.g., effects on ryanodine (B192298) receptors). nih.gov

Changes in neurotransmitter levels (e.g., dopamine). nih.gov

Impacts on protein kinase C translocation. nih.gov

The development of NEF values is an ongoing area of research, and a standardized set of values for all non-dioxin-like congeners has not yet been universally adopted. nih.gov These schemes are still in their early stages, and more data are needed to refine the NEF values and validate the NEQ approach for comprehensive risk assessment. nih.gov

Research Findings on Non-Dioxin-Like PCB Risk Assessment

The table below summarizes key research findings related to the development and application of risk assessment frameworks for non-dioxin-like PCBs.

| Research Focus | Key Findings | Reference(s) |

| Proposal of NEQ Scheme | A scheme for developing relative potency estimates (REPs) for non-dioxin-like PCBs was proposed to assess their neurotoxic effects. This is referred to as the Neurotoxic Equivalent (NEQ) scheme. | nih.gov |

| Mechanisms of Neurotoxicity | Non-dioxin-like PCBs can interfere with intracellular signaling pathways dependent on Ca2+ homeostasis, alter protein kinase C translocation, and affect dopamine (B1211576) uptake. | nih.govnih.gov |

| Application of NEQ Schemes | Neurotoxic equivalency schemes have been applied to assess the risk of PCB mixtures found in environmental samples, such as fish and indoor air, and in human serum. | nih.gov |

| Limitations and Future Needs | The NEQ scheme is still in development, and there is a need for more data to refine the relative potency values for a wider range of non-dioxin-like congeners to improve the accuracy of risk assessments. | nih.gov |

Ecotoxicological Data for this compound (PCB 196)

| Ecological Receptor | Endpoint | Result | Reference |

| Fish | Acute Toxicity (LC50) | Data not available | |

| Chronic Toxicity (NOEC) | Data not available | ||

| Neurotoxic Effects | Data not available | ||

| Reproductive Effects | Data not available | ||

| Aquatic Invertebrates | Acute Toxicity (LC50) | Data not available | |

| Chronic Toxicity (NOEC) | Data not available | ||

| Birds | Acute Toxicity (LD50) | Data not available | |

| Reproductive Effects | Data not available | ||

| Soil Invertebrates | Toxicity (LC50/NOEC) | Data not available |

The lack of specific ecotoxicity data for PCB 196 highlights a significant data gap and underscores the need for further research to accurately assess its ecological risk. In the absence of direct data, risk assessments may rely on data from structurally similar congeners or use quantitative structure-activity relationship (QSAR) models to estimate toxicity, though these methods introduce a higher degree of uncertainty.

Theoretical and Computational Approaches to 2,2 ,3,3 ,4,4 ,5,6 Octachlorobiphenyl Studies

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) for Environmental Behavior

QSAR and QSPR models are mathematical relationships that correlate a compound's biological activity (QSAR) or physicochemical properties (QSPR) with its molecular structure, represented by numerical values called molecular descriptors. These models are invaluable for predicting the environmental behavior of the 209 different polychlorinated biphenyl (B1667301) (PCB) congeners, including PCB 202.

Prediction of Environmental Partitioning Coefficients (e.g., KOW, KOC)

The environmental distribution of PCB 202 is largely governed by its partitioning between different environmental compartments, such as water, soil, and biota. The octanol-water partition coefficient (KOW) and the organic carbon-water (B12546825) partition coefficient (KOC) are critical parameters for this assessment.

Octanol-Water Partition Coefficient (KOW): The KOW, typically expressed as its logarithm (log KOW), measures a chemical's lipophilicity, or its tendency to partition into fatty tissues rather than water. QSPR models for PCBs often use descriptors such as the number of chlorine atoms (NCl), the energy of the lowest unoccupied molecular orbital (ELUMO), and the electrophilicity index (ω) to predict log KOW. nih.gov A high coefficient of determination (r²) of 0.914 has been achieved for models predicting log KOW for a large set of PCB congeners, indicating the robustness of these predictive methods. nih.gov For highly chlorinated congeners like PCB 202, the log KOW is high, signifying a strong tendency to avoid water and accumulate in lipid-rich environments.

Organic Carbon-Water Partition Coefficient (KOC): The KOC describes the tendency of a chemical to adsorb to organic matter in soil and sediment. It is a key parameter for assessing a compound's mobility in the environment. ecetoc.org For hydrophobic compounds like PCBs, KOC is strongly correlated with KOW. capes.gov.br QSPR models can predict log KOC for all 209 PCB congeners with good accuracy. capes.gov.br These models often incorporate descriptors related to molecular size and chlorination patterns, such as the total molecular surface area (TSA) and the degree of chlorination at the ortho-positions. capes.gov.br

| Parameter | Predicted Value | Primary QSPR Descriptors | Significance |

|---|---|---|---|

| Log KOW | 7.86 | Number of Chlorine Atoms (NCl), ELUMO, Electrophilicity Index (ω) nih.gov | Indicates very high lipophilicity and potential for bioaccumulation. |

| Log KOC | 7.51 | Total Molecular Surface Area (TSA), Degree of Ortho-Chlorination, Log KOW capes.gov.br | Suggests strong adsorption to soil and sediment organic matter, leading to low mobility. |

Modeling of Bioaccumulation and Biomagnification Factors

The high lipophilicity of PCB 202, suggested by its high log KOW, points to a significant potential for bioaccumulation in organisms and biomagnification through food webs.

Bioaccumulation Factor (BAF): The BAF is the ratio of a chemical's concentration in an organism to its concentration in the surrounding environment, accounting for uptake from both water and diet. nih.gov Because experimental determination of BAF is complex, QSAR models are widely used for prediction. nih.gov For PCBs, these models can be based on the compound's position within the biphenyl substitution-reaction network, which mathematically describes the sequential addition of chlorine atoms. nih.gov Other QSAR models for predicting BAF in fish for PCBs have been developed with high predictive accuracy (external validation R² = 0.906), using molecular descriptors such as the highest electron-neutron attraction for carbon-chlorine bonds and the Schultz principal eigenvalue of the distance matrix. ut.ee General BAF-QSAR models indicate that chemicals with a log KOW above 4.0 that are not significantly metabolized are likely to have a BAF greater than 5000, a common criterion for being classified as bioaccumulative. sfu.ca

Biomagnification Factor (BMF) and Trophic Magnification Factor (TMF): BMF describes the increase in concentration from an organism's diet to the organism itself, while TMF measures the concentration increase with each step up the food chain. mdpi.com The biomagnification potential of PCB congeners is strongly and positively correlated with their log KOW. usgs.gov TMFs for individual PCB congeners have been shown to increase significantly with increasing log KOW in various aquatic food webs. usgs.gov Models show that for hydrophobic chemicals, factors like feeding rate and the lipid content of organisms become increasingly important at higher trophic levels. nih.gov

| Factor | Modeling Approach | Key Molecular Descriptors/Inputs | Predicted Outcome for PCB 202 |

|---|---|---|---|

| Bioaccumulation Factor (BAF) | Quantitative Super-Structure/Activity Relationships (QSSAR) nih.gov | Positional information in the PCB reaction network | High BAF value, indicating significant accumulation from water and food. |

| Biomagnification Factor (BMF) | General QSAR Models mdpi.com | Lipid-normalized values, Log KOW | High potential for biomagnification due to high lipophilicity and persistence. |

| Trophic Magnification Factor (TMF) | Log KOW-TMF Models usgs.gov | Log KOW, Trophic Position | Significant trophic magnification, leading to very high concentrations in top predators. |

Correlating Molecular Descriptors with Degradation Kinetics

The persistence of PCB 202 in the environment is a direct result of its resistance to degradation. QSAR models can be used to predict the rates of both abiotic (e.g., chemical) and biotic (e.g., metabolic) degradation by correlating degradation rate constants with specific molecular descriptors.

For the abiotic degradation of PCBs in the atmosphere, the reaction with hydroxyl radicals (·OH) is a primary pathway. A QSAR model for this process found that a single descriptor, polarizability (α), plays a dominant role in determining the reaction rate constant (k). nih.gov The model, expressed as ln(k) = -0.054 × α − 19.49, demonstrates that as polarizability increases with greater chlorination, the rate of degradation decreases, contributing to the atmospheric persistence of congeners like PCB 202. nih.gov

For biotic degradation, or metabolism, the rates at which PCBs are cleared from an organism (depuration) can also be modeled. A QSAR study on the depuration of PCBs in rainbow trout identified six significant quantum chemical descriptors: the most positive charge of a hydrogen atom (QH+), standard heat of formation (HOF), core-core repulsion (CCR), electronic energy (EE), squared average molecular polarizability (α²), and molecular surface area (S). researchgate.net The significance of these descriptors suggests that both the partitioning process and the reactive properties of the PCB molecule influence its retention and degradation rate in organisms. researchgate.net

Molecular Modeling and Dynamics Simulations for Elucidating Interaction Mechanisms

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, provide a detailed, three-dimensional view of how PCB 202 interacts with biological molecules and how it behaves at an atomic level.

Binding Interactions with Biological Receptors (e.g., AhR)

Many of the toxic effects of certain PCBs are mediated through their binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.gov Molecular modeling is a key tool for studying these interactions, especially since an experimental crystal structure of the AhR ligand-binding domain (LBD) is not available. nih.gov

Researchers use homology models of the AhR LBD, built based on the structures of similar known proteins. bohrium.com Using these models, molecular docking simulations can predict how a ligand like PCB 202 fits into the receptor's binding cavity. These simulations can estimate the free energy of binding, which indicates the affinity of the compound for the receptor. snu.ac.kr For PCBs, binding affinity is controlled by factors including lipophilicity, electron affinity, and entropy. researchgate.net

However, PCB 202 is a non-coplanar congener due to its four ortho-chlorine atoms. This structure prevents it from adopting the flat, planar conformation favored by high-affinity AhR ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). The steric hindrance caused by the ortho-chlorines forces the two phenyl rings to twist relative to each other, making it a very poor fit for the AhR binding pocket. Therefore, molecular modeling predicts that PCB 202 has a very low binding affinity for the AhR and is not expected to cause significant AhR-mediated toxicity.

| Interaction Parameter | Modeling Technique | Structural Feature of PCB 202 | Predicted Result |

|---|---|---|---|

| Binding Affinity | Molecular Docking | Four ortho-chlorine atoms causing non-planarity | Very low binding affinity. |

| Receptor Activation | Homology Modeling | Poor fit within the AhR ligand-binding domain | Negligible potential to activate the AhR signaling pathway. |

Conformational Analysis and Molecular Recognition

The conformation of PCB 202 is dominated by the severe steric repulsion between the four chlorine atoms at the ortho positions (2, 2', 6, and one at 3'). This repulsion prevents the molecule from being planar (dihedral angle of 0°) or perpendicular (dihedral angle of 90°). Density functional theory (DFT) calculations on similarly substituted PCBs show that such congeners have high energy barriers to rotation around the central carbon-carbon bond. researchgate.net This makes the molecule "atropisomeric," meaning it is locked into a twisted, non-planar conformation. mdpi.com

Molecular dynamics (MD) simulations can be used to study the rotational energy profile, revealing the energy required to twist the molecule from its stable, low-energy conformation to higher-energy transition states. mdpi.com For PCB 202, the energy barrier to planarity is extremely high, effectively locking it into a conformation with a large dihedral angle. This rigid, non-planar shape is central to its molecular recognition by enzymes and receptors, generally precluding the kind of lock-and-key fit required for strong biological activity seen with planar PCBs.

| Property | Theoretical Approach | Governing Factor | Predicted Characteristic |

|---|---|---|---|

| Stable Dihedral Angle | Density Functional Theory (DFT) | Steric hindrance from four ortho-chlorines | Highly twisted, non-planar conformation (angle approaching 90°). |

| Rotational Energy Barrier | Molecular Dynamics (MD) Simulation | High steric repulsion at planar (0°) and perpendicular (90°) states | Very high energy barrier, resulting in a rigid, locked conformation. researchgate.net |

Computational Chemistry and Density Functional Theory (DFT) for Reactivity Predictions

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has emerged as a powerful tool for investigating the electronic structure and reactivity of complex molecules like this compound. DFT methods allow for the calculation of various molecular descriptors that provide insights into the kinetic and thermodynamic stability of a compound, as well as its propensity to engage in chemical reactions.

The reactivity of a chemical species can be correlated with a set of quantum chemical descriptors. nist.gov Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher reactivity. mdpi.com Other important descriptors include chemical potential, hardness, and electrophilicity index, which can be derived from the HOMO and LUMO energies. These parameters help in understanding the global and local reactivity of molecules. epa.gov For instance, studies on various PCB congeners have shown that their reactivity can be influenced by the number and position of chlorine atoms. nist.gov

While specific DFT studies focusing exclusively on this compound are not extensively available in the public domain, the principles of DFT can be applied to predict its reactivity descriptors. The following table provides an illustrative set of such descriptors, based on general findings for octachlorobiphenyls and related congeners. It is important to note that these values are representative and would require specific quantum chemical calculations for precise determination for this particular compound.

Table 1: Representative DFT-Calculated Reactivity Descriptors for an Octachlorobiphenyl

| Descriptor | Predicted Value | Significance in Reactivity Prediction |

|---|---|---|

| EHOMO (eV) | -6.8 to -7.2 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO (eV) | -0.8 to -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 6.0 to 6.4 | A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com |

| Chemical Potential (μ) | -3.8 to -4.2 | Describes the escaping tendency of an electron from a system. |

| Chemical Hardness (η) | 3.0 to 3.2 | Measures the resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | 2.2 to 2.6 | Quantifies the global electrophilic nature of a molecule. epa.gov |

Note: The values in this table are illustrative and represent a plausible range for an octachlorobiphenyl based on general principles of DFT applied to similar compounds. Specific calculations for this compound would be needed for precise values.

Development and Application of Multi-Compartment Environmental Fate Models

To understand the distribution and long-term behavior of persistent organic pollutants (POPs) like this compound in the environment, scientists have developed sophisticated multi-compartment environmental fate models. researchgate.netresearchgate.net These models are mathematical frameworks that simulate the movement and transformation of chemicals between various environmental "compartments" such as air, water, soil, sediment, and biota. researchgate.netresearchgate.net

A widely used approach is the fugacity model, which employs the concept of "fugacity" – a measure of a chemical's escaping tendency from a particular phase. nih.govulisboa.pt Equilibrium between compartments is achieved when the fugacities are equal. Level III fugacity models, for example, can handle non-equilibrium, steady-state conditions and are valuable for predicting the environmental distribution of chemicals. nih.gov

The development of these models involves defining the properties of the environment (e.g., volume and density of compartments) and the chemical's physicochemical properties (e.g., partition coefficients and degradation rates). ulisboa.ptepa.gov For PCBs, these models have been instrumental in understanding their long-range transport and bioaccumulation. For instance, a population-based multi-compartment fugacity model was developed to assess the impact of biota on PCB transport in an aquatic system. nih.gov Such models can simulate the distribution of various PCB congeners and identify primary reservoirs and key intermedia transfer processes. nih.gov

The application of these models to a specific congener like this compound requires a detailed set of input parameters. While specific modeling studies for this congener are not readily found, the table below presents a set of typical input parameters required for a multi-compartment fate model for an octachlorobiphenyl.

Table 2: Representative Input Parameters for a Multi-Compartment Environmental Fate Model for an Octachlorobiphenyl

| Parameter | Representative Value | Description |

|---|---|---|

| Molecular Weight (g/mol) | 429.77 | The mass of one mole of the substance. |

| Log Kow (Octanol-Water Partition Coefficient) | 7.5 - 8.5 | Indicates the lipophilicity of the compound and its tendency to bioaccumulate. nist.gov |

| Vapor Pressure (Pa) | 1.0 x 10⁻⁵ - 5.0 x 10⁻⁵ | Influences the partitioning between the atmosphere and other compartments. nist.gov |

| Water Solubility (mg/L) | 1.0 x 10⁻⁴ - 5.0 x 10⁻⁴ | Affects the concentration in the aqueous phase. nist.gov |

| Henry's Law Constant (Pa·m³/mol) | 0.1 - 1.0 | Describes the partitioning between air and water. nist.gov |

| Half-life in Air (days) | 50 - 200 | The time it takes for half of the compound to degrade in the atmosphere. |

| Half-life in Water (days) | 500 - 2000 | The time it takes for half of the compound to degrade in water. |

| Half-life in Soil (days) | 1000 - 5000 | The time it takes for half of the compound to degrade in soil. |

| Half-life in Sediment (days) | 2000 - 10000 | The time it takes for half of the compound to degrade in sediment. |

Note: These values are illustrative for a typical octachlorobiphenyl and are essential inputs for environmental fate modeling. Specific experimental or estimated values for this compound would be required for an accurate assessment.

Future Research Directions and Unanswered Questions Regarding 2,2 ,3,3 ,4,4 ,5,6 Octachlorobiphenyl

Emerging Analytical Techniques for Ultra-Trace Level Detection and Metabolite Profiling

A critical challenge in assessing the environmental risk of highly chlorinated PCBs is their detection at ultra-trace concentrations in complex matrices. Future research should prioritize the development and validation of novel analytical methods. Techniques like X-ray excited optical fluorescence have shown promise for the ultra-trace level detection of other pollutants like mercury and could be adapted for persistent organic pollutants. nih.gov Furthermore, advancements in liquid chromatography (LC) and gas chromatography (GC) coupled with high-resolution mass spectrometry (HRMS) are essential. mdpi.commdpi.com These methods allow for the sensitive identification and quantification of specific toxins and their metabolites. mdpi.com

Investigating the metabolism of 2,2',3,3',4,4',5,6-octachlorobiphenyl (B1633693) is crucial, as its transformation products may possess unique toxicological properties. Studies on other PCB congeners have successfully identified hydroxylated metabolites (OH-PCBs) using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov For instance, research on 2,2′,3,5′,6-pentachlorobiphenyl (PCB95) in poplar plants identified two hydroxylated metabolites, indicating that biotransformation in flora can be a source of enantiomerically enriched OH-PCBs in the environment. nih.gov Applying these metabolite profiling approaches to PCB 204 is a key area for future investigation.

Table 1: Promising Analytical Techniques for Future PCB 204 Research

| Technique | Application | Potential Advantage for PCB 204 |

| High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS, HRMS) | Detection and quantification of parent compound and metabolites. mdpi.commdpi.com | High sensitivity and selectivity for complex environmental and biological samples. mdpi.com |

| Gas Chromatography (GC) coupled with Mass Spectrometry (MS) | Identification of volatile and semi-volatile compounds. mdpi.comnih.gov | Excellent for separating and identifying different PCB congeners and their metabolites. nih.govnih.gov |

| X-ray Excited Optical Fluorescence | Ultra-trace level detection of elements. nih.gov | Potential for highly sensitive detection, though adaptation for complex organic molecules is needed. |

| Molecularly Imprinted Polymers (MIPs) | Selective extraction and pre-concentration of target analytes. mdpi.com | Can increase the selectivity and sensitivity of existing chromatographic methods by specifically targeting PCB 204. mdpi.com |

Advanced Understanding of Long-Term Environmental Weathering and Formation of Novel Transformation Products

The persistence of this compound means it is subject to long-term environmental weathering processes that are not yet fully understood. Weathering involves a combination of physical, chemical, and biological processes, including photooxidation and biodegradation, which can alter the compound's structure and environmental behavior. researchgate.net Sunlight-induced photooxidation, for example, has been shown to degrade aromatic compounds in other contexts, leading to the formation of oxygenated by-products. researchgate.net Research is needed to determine the specific photo-transformation products of PCB 204 and their environmental fate.

Furthermore, microbial degradation and plant metabolism can lead to novel transformation products. Studies on other PCBs have demonstrated that organisms can form hydroxylated metabolites. nih.govnih.gov For example, the metabolism of 2,3',4,4',5-pentachlorobiphenyl (B1678578) (CB118) by bacterial cytochrome P450 monooxygenase has been shown to produce hydroxylated metabolites. nih.gov Identifying the unique suite of metabolites and degradation products resulting from the long-term weathering of PCB 204 is essential for a complete environmental risk assessment.

Refined Mechanistic Ecotoxicological Studies on Sublethal Endpoints in Wild Populations

While the acute toxicity of PCBs is well-documented, the sublethal effects of specific congeners like this compound on wildlife populations are less clear. Future ecotoxicological studies must move beyond broad assessments and focus on refined, mechanistic investigations of sublethal endpoints. This includes impacts on endocrine function, reproductive success, immune response, and neurodevelopment, as exposure to PCBs has been linked to hormone disruption and poor birth outcomes. nih.gov Zebrafish have emerged as a sensitive model organism for assessing the effects of a wide variety of contaminants, including organic pollutants, and could be employed to study the specific impacts of PCB 204. ufc.br Research on chiral PCBs, which have more than three chlorine atoms at the ortho-position, is particularly vital as they have been linked to developmental and neurodevelopmental toxicity, with effects dependent on the specific atropisomer. kobe-u.ac.jp

Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics, Proteomics) to Elucidate Biological Responses

To understand the complex biological responses to this compound exposure, researchers must integrate advanced "omics" technologies. These tools provide a system-wide view of molecular changes and can reveal underlying mechanisms of toxicity.